molecular formula C29H39N3O7 B3950860 [1-[(2-Ethoxyphenyl)methyl]piperidin-4-yl]-[4-(2-ethoxyphenyl)piperazin-1-yl]methanone;oxalic acid

[1-[(2-Ethoxyphenyl)methyl]piperidin-4-yl]-[4-(2-ethoxyphenyl)piperazin-1-yl]methanone;oxalic acid

Cat. No.: B3950860
M. Wt: 541.6 g/mol
InChI Key: QHLRWLHOUMOBTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-[(2-Ethoxyphenyl)methyl]piperidin-4-yl]-[4-(2-ethoxyphenyl)piperazin-1-yl]methanone;oxalic acid: is a complex organic compound that belongs to the class of piperidine and piperazine derivatives. This compound is characterized by the presence of ethoxyphenyl groups attached to piperidine and piperazine rings, which are further connected by a methanone group. The addition of oxalic acid forms a salt, enhancing its solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-[(2-Ethoxyphenyl)methyl]piperidin-4-yl]-[4-(2-ethoxyphenyl)piperazin-1-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the piperidine and piperazine intermediates, which are then functionalized with ethoxyphenyl groups. The final step involves the formation of the methanone linkage between the two intermediates, followed by the addition of oxalic acid to form the salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the intermediates and the final product, with careful control of temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the methanone group, converting it to a secondary alcohol.

    Substitution: The piperidine and piperazine rings can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and alkylating agents (R-X) are employed under controlled conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Secondary alcohols.

    Substitution: Various substituted piperidine and piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It serves as a probe to understand the binding mechanisms and structural dynamics of these macromolecules.

Medicine

Medically, the compound is investigated for its potential therapeutic properties, including its role as a receptor agonist or antagonist. It may have applications in treating neurological disorders, given its structural similarity to known pharmacologically active compounds.

Industry

In the industrial sector, the compound is used in the development of new materials with specific properties, such as enhanced solubility, stability, and bioavailability. It is also employed in the formulation of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of [1-[(2-Ethoxyphenyl)methyl]piperidin-4-yl]-[4-(2-ethoxyphenyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    [1-(2-Ethoxyphenyl)piperazine]: Shares the ethoxyphenyl and piperazine moieties but lacks the piperidine and methanone groups.

    [4-(2-Ethoxyphenyl)piperidine]: Contains the ethoxyphenyl and piperidine moieties but lacks the piperazine and methanone groups.

    [1-(2-Ethoxyphenyl)methanone]: Features the ethoxyphenyl and methanone groups but lacks the piperidine and piperazine rings.

Uniqueness

The uniqueness of [1-[(2-Ethoxyphenyl)methyl]piperidin-4-yl]-[4-(2-ethoxyphenyl)piperazin-1-yl]methanone lies in its combined structural features, which confer specific chemical and biological properties. The presence of both piperidine and piperazine rings, along with the methanone linkage and ethoxyphenyl groups, allows for versatile interactions with various molecular targets, making it a valuable compound in multiple research and industrial applications.

Properties

IUPAC Name

[1-[(2-ethoxyphenyl)methyl]piperidin-4-yl]-[4-(2-ethoxyphenyl)piperazin-1-yl]methanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H37N3O3.C2H2O4/c1-3-32-25-11-7-5-9-23(25)21-28-15-13-22(14-16-28)27(31)30-19-17-29(18-20-30)24-10-6-8-12-26(24)33-4-2;3-1(4)2(5)6/h5-12,22H,3-4,13-21H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHLRWLHOUMOBTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CN2CCC(CC2)C(=O)N3CCN(CC3)C4=CC=CC=C4OCC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H39N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

541.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1-[(2-Ethoxyphenyl)methyl]piperidin-4-yl]-[4-(2-ethoxyphenyl)piperazin-1-yl]methanone;oxalic acid
Reactant of Route 2
[1-[(2-Ethoxyphenyl)methyl]piperidin-4-yl]-[4-(2-ethoxyphenyl)piperazin-1-yl]methanone;oxalic acid
Reactant of Route 3
[1-[(2-Ethoxyphenyl)methyl]piperidin-4-yl]-[4-(2-ethoxyphenyl)piperazin-1-yl]methanone;oxalic acid
Reactant of Route 4
[1-[(2-Ethoxyphenyl)methyl]piperidin-4-yl]-[4-(2-ethoxyphenyl)piperazin-1-yl]methanone;oxalic acid
Reactant of Route 5
[1-[(2-Ethoxyphenyl)methyl]piperidin-4-yl]-[4-(2-ethoxyphenyl)piperazin-1-yl]methanone;oxalic acid
Reactant of Route 6
[1-[(2-Ethoxyphenyl)methyl]piperidin-4-yl]-[4-(2-ethoxyphenyl)piperazin-1-yl]methanone;oxalic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.